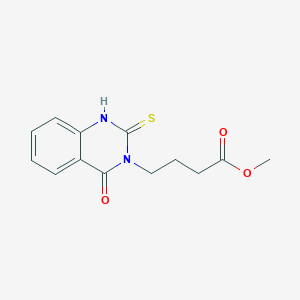
Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a sulfanyl group and a butanoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate typically involves the reaction of 2-mercapto-3,4-dihydroquinazolin-4-one with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
科学的研究の応用
Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazoline core can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
- Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate
Uniqueness
Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is unique due to its specific butanoate ester group, which can influence its chemical reactivity and biological activity. The length of the carbon chain in the ester group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from similar compounds with shorter or different ester groups.
特性
分子式 |
C13H14N2O3S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC名 |
methyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoate |
InChI |
InChI=1S/C13H14N2O3S/c1-18-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)14-13(15)19/h2-3,5-6H,4,7-8H2,1H3,(H,14,19) |
InChIキー |
YSRRWTZPXNVQLU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















